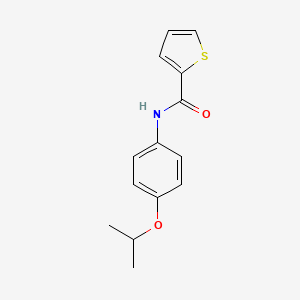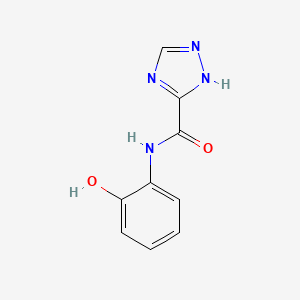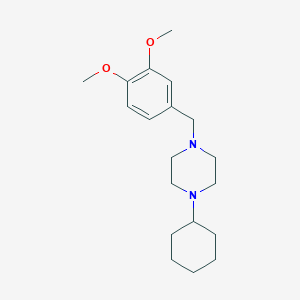
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various research applications. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and is primarily used in the field of sports medicine and exercise physiology. The compound is known for its ability to enhance endurance and improve physical performance, making it an attractive option for athletes and researchers alike.
Wirkmechanismus
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates lipid and glucose metabolism in the body. By activating this pathway, the compound increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to an increase in energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on the body. These include an increase in fatty acid oxidation, an increase in glucose uptake, an increase in mitochondrial biogenesis, and an increase in endurance. The compound has also been shown to improve insulin sensitivity and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-isopropoxyphenyl)-2-thiophenecarboxamide in lab experiments is its ability to enhance endurance and improve physical performance. This makes it an attractive option for researchers studying the effects of exercise on the body. However, one of the limitations of using the compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is the compound's potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is the development of more selective compounds that can activate the PPARδ pathway without causing off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body.
Synthesemethoden
The synthesis of N-(4-isopropoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 4-isopropoxyphenylboronic acid. This is followed by the coupling of the boronic acid with 2-thiophenecarboxylic acid, which leads to the formation of the target compound. The final step involves purification of the compound using column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in various research applications. One of its primary uses is in the field of sports medicine, where it is used to enhance endurance and improve physical performance. The compound has also been studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
Eigenschaften
IUPAC Name |
N-(4-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-7-5-11(6-8-12)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAJNPFYYJPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)
![ethyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5686955.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)


![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)